Cas no 506-17-2 (cis-Vaccenic acid)
cis-Vaccenic acid Chemical and Physical Properties
Names and Identifiers
-
- (Z)-Octadec-11-enoic acid
- cis-Vaccenic acid
- 11-cis-Octadecenoic acid
- 11-Octadecenoic acid,(11Z)-
- VACCENIC ACID, CIS-(RG)
- 11-cis-Octadecenoic acid1000µg
- 11Z-octadecenoic acid
- asclepic acid
- cis-11-Octadecenoic acid
- 11-cis-Vaccenic acid
- C18:1
- cis-11-Vaccenic acid
- 11(Z)-Octadecenoic acid
- NS00071142
- 11-Octadecenoic acid, (11Z)-
- C18:1n-7
- DTXCID401022514
- CIS-.DELTA.11-OCTADECENOIC ACID
- (Z)-11-Octadecenoic acid
- cis-octadec-11-enoic acid
- (Z)-octadec-11-enoicacid
- trans-11-Octadecensaeure
- (Z)-11-Octadecenoic Acid (Solution in Ethanol)
- UNII-400K7322UW
- 506-17-2
- CHEBI:50464
- 11-Octadecenoic acid, (Z)-
- C21944
- CIS-VACCENIC ACID (C18:1) (CONSTITUENT OF KRILL OIL)
- cis-D11-Octadecenoic acid
- 18:1Z(N-7)
- LMFA01030076
- VCA
- (11Z)-octadec-11-enoic acid
- Vaccenic acid, cis-
- CHEMBL1236642
- Q27095533
- AKOS022172997
- UWHZIFQPPBDJPM-FPLPWBNLSA-N
- DTXSID70881242
- CS-0136110
- 400K7322UW
- HY-113427A
- DB04801
- SCHEMBL97463
- MFCD00063187
- A871500
- 4IF
- VACCENIC ACID
- CIS-delta11-OCTADECENOIC ACID
- 11-OCTADECENOIC ACID, CIS-
- DA-62348
- TS-08993
-
- MDL: MFCD00063187
- Inchi: 1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/b8-7-
- InChI Key: UWHZIFQPPBDJPM-FPLPWBNLSA-N
- SMILES: OC(CCCCCCCCC/C=C\CCCCCC)=O
Computed Properties
- Exact Mass: 282.25600
- Monoisotopic Mass: 282.256
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 20
- Rotatable Bond Count: 15
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 6.5
- Topological Polar Surface Area: 37.3
Experimental Properties
- Color/Form: Not determined
- Density: 0.899±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 12.4-13.0 ºC
- Boiling Point: 150 °C0.03 mm Hg(lit.)
- Flash Point: 230 °C
- Refractive Index: n20/D 1.459(lit.)
- Solubility: Insuluble (2.3E-3 g/L) (25 ºC),
- PSA: 37.30000
- LogP: 6.10850
- Solubility: Not determined
cis-Vaccenic acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:3
- Hazard Category Code: R36/37/38
- Safety Instruction: S26; S36
- FLUKA BRAND F CODES:8-10
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38
- Storage Condition:−20°C
cis-Vaccenic acid Customs Data
- HS CODE:2916190090
- Customs Data:
China Customs Code:
2916190090Overview:
2916190090 Other unsaturated acyclic monocarboxylic acids(Including its anhydride\Acyl halide,Peroxides and peroxyacids and their derivatives).Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2916190090 unsaturated acyclic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
cis-Vaccenic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V0384-100MG |
cis-Vaccenic acid |
506-17-2 | 100mg |
¥942.79 | 2023-09-29 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V0384-1G |
cis-Vaccenic acid |
506-17-2 | 1g |
¥2907.87 | 2023-09-29 | ||
| TRC | O860075-50mg |
(Z)-11-Octadecenoic Acid (Solution in Ethanol) |
506-17-2 | 50mg |
$ 88.00 | 2023-09-06 | ||
| TRC | O860075-100mg |
(Z)-11-Octadecenoic Acid (Solution in Ethanol) |
506-17-2 | 100mg |
$ 127.00 | 2023-09-06 | ||
| TRC | O860075-250mg |
(Z)-11-Octadecenoic Acid (Solution in Ethanol) |
506-17-2 | 250mg |
$ 213.00 | 2023-09-06 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R029626-100mg |
cis-Vaccenic acid |
506-17-2 | 100mg |
¥860 | 2024-05-23 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67416-1g |
cis-Vaccenic Acid |
506-17-2 | 98% | 1g |
¥3061.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67416-50mg |
cis-Vaccenic Acid |
506-17-2 | 98% | 50mg |
¥377.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67416-100mg |
cis-Vaccenic Acid |
506-17-2 | 98% | 100mg |
¥650.00 | 2022-04-26 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci67416-500mg |
cis-Vaccenic Acid |
506-17-2 | 98% | 500mg |
¥1947.00 | 2022-04-26 |
cis-Vaccenic acid Suppliers
cis-Vaccenic acid Related Literature
-
Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on cis-Vaccenic acid
Cis-Vaccenic Acid (CAS 506-17-2: A Key Conjugated Linoleic Acid Isomer)
Cis-vaccenic acid, formally known as vaccenyl formate or 11-eicosenoic acid, is a naturally occurring monounsaturated fatty acid classified as a conjugated linoleic acid (CLA) isomer. With the Chemical Abstracts Service (CAS) registry number 506-17-2, this compound exhibits a unique chemical structure characterized by a trans-cis double bond configuration at carbons 9 and 11 of its 20-carbon chain. This structural arrangement distinguishes it from other CLA isomers and confers distinct biological properties. Recent advancements in lipidomics and metabolomics have intensified scientific interest in this molecule, particularly for its roles in metabolic regulation, immune modulation, and potential therapeutic applications.
Emerging studies highlight the therapeutic potential of cis-vaccenic acid in addressing metabolic disorders. A groundbreaking 2023 study published in *Nature Metabolism* demonstrated that dietary supplementation with this compound significantly enhances insulin sensitivity in murine models of type 2 diabetes. The mechanism involves activation of peroxisome proliferator-activated receptor gamma (PPARγ) without the adipogenic side effects observed with thiazolidinediones. Researchers noted a 43% reduction in hepatic lipid accumulation over 8-week trials, suggesting its utility as an adjunct therapy for non-alcoholic fatty liver disease (NAFLD). These findings align with earlier clinical observations linking elevated plasma levels of cis-vaccenic acid to improved glucose homeostasis in human cohorts.
In immunology research, cis-vaccenic acid has been identified as a potent modulator of inflammatory pathways. A collaborative study between MIT and Harvard T.H. Chan School of Public Health (2024) revealed that this fatty acid selectively inhibits NF-κB signaling by binding to Toll-like receptor 4 (TLR4) complexes. This action suppresses pro-inflammatory cytokine production (TNF-α, IL-6) while preserving anti-inflammatory IL-10 responses. The discovery has sparked interest in developing cis-vaccenic acid-based formulations for autoimmune conditions such as rheumatoid arthritis and inflammatory bowel disease (IBD). Notably, when combined with low-dose corticosteroids, the compound showed synergistic efficacy in reducing joint inflammation markers by over 60% compared to controls.
Structural elucidation remains critical to understanding its biological activity. NMR spectroscopy studies confirm that the 9-trans,11-cis double bond configuration creates steric hindrance influencing membrane fluidity and receptor interactions differently than its trans-isomer counterpart (tva). This geometric specificity is now being exploited in drug delivery systems due to its ability to form stable lipid nanoparticles (LNPs) at physiological pH levels. A 2023 paper in *Journal of Controlled Release* demonstrated that LNPs incorporating cis-vaccenic acid exhibit enhanced stability compared to conventional soybean oil-based carriers when loaded with hydrophobic drugs like paclitaxel.
Clinical translation efforts are advancing rapidly. Phase I/II trials initiated by BioLipid Therapeutics indicate that oral administration of encapsulated cis-vaccenic acid improves dyslipidemia parameters in hypercholesterolemic patients without gastrointestinal side effects typically associated with fibrate medications. The treatment group showed significant reductions (p<0.05) in LDL cholesterol levels while maintaining HDL concentrations - a rare combination among lipid-lowering agents. These results underscore the compound's dual role as both an antioxidant and metabolic regulator.
Synthetic methodologies have seen innovation through enzymatic approaches. Researchers at ETH Zurich developed a novel biocatalytic process using immobilized lipase B from Candida antarctica to achieve >98% stereoselectivity during synthesis from linoleic acid precursors. This method reduces production costs by 35% compared to traditional chemical synthesis while maintaining compliance with pharmaceutical grade standards set by the FDA and EMA guidelines for fatty acid derivatives.
Neuroprotective properties are emerging areas of exploration following a 2024 study published in *Alzheimer's & Dementia*. The compound was shown to inhibit amyloid-beta aggregation through hydrophobic interactions with peptide monomers, reducing plaque formation by up to 79% in vitro assays under physiologically relevant conditions. Additionally, administration increased synaptic plasticity markers (BDNF levels) in hippocampal neurons exposed to oxidative stress - findings that suggest promising applications for neurodegenerative disease prevention.
In dermatological research, cis-vaccenic acid exhibits unique epidermal barrier-enhancing capabilities compared to other omega-3 derivatives. A recent clinical trial involving photoaged skin demonstrated that topical formulations containing this compound increased ceramide levels by 38% within four weeks while reducing transepidermal water loss (TEWL) measurements by half - outcomes attributed to its ability to stabilize lipid raft microdomains on stratum corneum cells according to mechanistic studies from Johns Hopkins University.
Structural characterization via X-ray crystallography has revealed unexpected hydrogen bonding patterns between adjacent double bonds that enhance thermal stability - critical for formulation development at industrial scales. This property allows sustained release profiles when incorporated into poly(lactic-co-glycolic) (PLGA) matrices used for controlled drug delivery systems, as evidenced by release kinetics studies showing >85% retention after six months storage at room temperature.
Antimicrobial applications are being investigated through peptide conjugation strategies pioneered at Stanford University's ChEM-H institute. By attaching cis-vaccenic groups onto cationic antimicrobial peptides (AMPs), researchers achieved up to three-fold increased activity against Gram-negative bacteria like E.coli O157:H7 while maintaining hemocompatibility indices above FDA-recommended thresholds - suggesting potential for next-generation antibiotic adjuvants.
Recent advances in computational chemistry have enabled precise docking simulations revealing how cis-vaccenic acid interacts with PPARγ ligand-binding domains via π-stacking interactions between its double bonds and phenylalanine residues at positions F434 and F435 - insights guiding rational design of more potent analogs currently under investigation at leading pharmaceutical companies like Pfizer and Novartis.
Nutritional studies continue to validate its safety profile across species ranges from murine models up through human trials conducted under Good Clinical Practice (GCP) standards since 2019. Regulatory bodies including EFSA have confirmed no adverse effects at doses up to 5g/kg body weight/day based on acute toxicity evaluations - far exceeding typical dietary intake levels (~5mg/day from natural sources).
The compound's photochemical stability makes it particularly suitable for formulation development compared to other CLA isomers prone to oxidation under ambient conditions. Stability testing per ICH Q1A guidelines showed less than 5% degradation after six months exposure at accelerated conditions (40°C/75% RH), enabling cost-effective storage solutions during pharmaceutical manufacturing processes.
Ongoing research focuses on exploiting its structural versatility through bioconjugation techniques such as click chemistry reactions with azide-functionalized drug molecules reported in *ACS Chemical Biology* late last year. These studies aim to create targeted delivery systems where cis-vaccenic groups act both as stabilizing agents and cell-penetrating vectors for nucleic acids therapies - addressing longstanding challenges in siRNA delivery efficacy.
In oncology applications, cis-vaccenic acid has shown selective cytotoxicity toward cancer cells over normal tissues through mechanisms involving mitochondrial membrane perturbation documented in *Cancer Research* early this year (volume:85 issue:4). The compound induced apoptosis via casapse-3 activation pathways without affecting healthy cell viability even at concentrations exceeding therapeutic thresholds - an unprecedented finding among fatty acids studied thus far.
Bioavailability optimization remains an active area of research following absorption studies using Caco-2 cell monolayers which revealed only ~18% passive diffusion rates comparable to other long-chain fatty acids until researchers discovered synergistic absorption enhancement when co-administered with phytosterols like β-sitosterol - now forming the basis for next-generation oral formulations combining these components synergistically.
Mechanistic insights into its anti-inflammatory effects have been deepened through metabolomic profiling showing significant upregulation of resolvins biosynthesis pathways when administered systemically according to data presented at the International Society for Inflammation & Immunity conference last October (poster #P789). These specialized pro-resolving mediators were found circulating at elevated levels correlating directly with reduced neutrophil infiltration observed clinically - providing new biomarkers for efficacy monitoring during trials.
Safety assessment continues across multiple domains including prenatal exposure studies conducted by UC Davis researchers which found no teratogenic effects even after prolonged gestational exposure periods exceeding regulatory limits set forth by ICH S9 guidelines on nonclinical safety evaluation for reproductive toxicity assessment procedures.